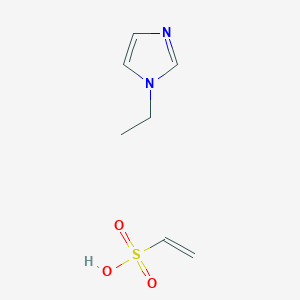

Ethenesulfonic acid;1-ethylimidazole

Descripción

Propiedades

Número CAS |

820208-10-4 |

|---|---|

Fórmula molecular |

C7H12N2O3S |

Peso molecular |

204.25 g/mol |

Nombre IUPAC |

ethenesulfonic acid;1-ethylimidazole |

InChI |

InChI=1S/C5H8N2.C2H4O3S/c1-2-7-4-3-6-5-7;1-2-6(3,4)5/h3-5H,2H2,1H3;2H,1H2,(H,3,4,5) |

Clave InChI |

FRTNYJCKNKVBBV-UHFFFAOYSA-N |

SMILES canónico |

CCN1C=CN=C1.C=CS(=O)(=O)O |

Origen del producto |

United States |

Synthetic Pathways and Mechanistic Investigations of Ethenesulfonic Acid; 1 Ethylimidazole Derivatives

Diverse Synthetic Methodologies for Ethenesulfonic Acid; 1-Ethylimidazole (B1293685) Salt Formation

The creation of imidazolium (B1220033) sulfonate salts, such as the adduct of ethenesulfonic acid and 1-ethylimidazole, is achieved through various synthetic routes. These methods range from traditional solvent-based reactions to more modern, environmentally conscious approaches. The primary reaction involves the protonation of the basic nitrogen atom of the 1-ethylimidazole ring by the acidic proton of ethenesulfonic acid.

Optimization of Reaction Conditions through Orthogonal Experimental Design

Initial experiments showed that the choice of solvent was paramount, with dichloromethane (B109758) (DCM) proving to be effective where neat conditions failed. acs.org Further optimization focused on temperature and reagent stoichiometry, revealing that mild temperatures and a near 1:1 molar ratio of the imidazolium sulfonating agent to the aromatic polymer were key to achieving controlled sulfonation without undesirable side reactions like chain scission or crosslinking. acs.orgnih.gov

Below is a table summarizing the optimization experiments for the sulfonation of polystyrene, which serves as a model for the types of variables considered in such syntheses.

Table 1: Optimization of Polystyrene Sulfonation using an Imidazolium-Based Agent Data derived from studies on polystyrene sulfonation which serves as a model for optimizing related reactions.

| Entry | Solvent | [Dsim]Cl/Styrene (B11656) Ratio | Temperature (°C) | Degree of Sulfonation (%) | Molecular Weight (Mn, kg/mol) |

|---|---|---|---|---|---|

| 1 | Neat | 1.4 | 50 | 0 | - |

| 2 | DCM | 1.4 | 50 | 64 | 76.5 |

| 3 | DCM | 1.1 | 50 | 80 | 86.3 |

| 4 | DCM | 1.1 | 70 | 92 | 87.0 |

Mechanistic Studies of Acid-Base Equilibria and Proton Transfer in Ethenesulfonic Acid; 1-Ethylimidazole Adducts

The formation of the ethenesulfonic acid; 1-ethylimidazole salt is fundamentally a proton transfer event. Detailed mechanistic studies on analogous systems, such as the proton transfer from the photoacid 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) to 1-methylimidazole (B24206) (MeIm), provide a powerful model for understanding this process. nih.govresearchgate.netstanford.edu Using fast fluorescence measurements, researchers have dissected the dynamics following photoexcitation of the sulfonic acid. nih.govresearchgate.net

The analysis revealed a complex kinetic scheme involving at least four distinct states: the initial protonated acid (P), two different intermediate associated states (A_I and A_II), and the final deprotonated acid (D). nih.govresearchgate.net The data suggest that the simple sequential pathway P → A_I → A_II → D is not accurate. researchgate.net Instead, a more nuanced mechanism is proposed where the initial protonated state (P) decays into the primary associated state (A_I), which is the main precursor to deprotonation (D). nih.govresearchgate.net However, A_I can also convert into a second associated state, A_II, which does not lead to deprotonation but can revert to A_I or decay back to the ground state. nih.gov

Quantum chemistry and molecular dynamics simulations indicate that A_I and A_II represent two distinct hydrogen-bonding conformations of the imidazole (B134444) molecule (in this case, MeIm) with the hydroxyl group of the photoacid, termed axial and equatorial conformations. nih.gov This detailed picture underscores that the acid-base interaction is not a simple, single-step event but involves a dynamic equilibrium between different hydrogen-bonded complexes before the final proton transfer occurs.

Novel Functionalization Approaches and Derivative Synthesis

The basic structure of the ethenesulfonic acid; 1-ethylimidazole salt serves as a scaffold for further chemical modification. By altering the anionic or cationic components, or by incorporating the entire moiety into larger structures, chemists can create a wide array of derivatives with tailored properties.

Tailoring Anionic and Cationic Structures for Specific Research Outcomes

The versatility of the imidazolium cation and sulfonate-related chemistry allows for extensive functionalization. Task-specific ionic liquids (TSILs) are a prime example, where functional groups are covalently attached to the imidazolium cation to achieve a specific purpose. hw.ac.uknih.gov For instance, appending a carboxylic acid group to the imidazolium ring creates a zwitterionic species that is highly effective at dissolving metal oxides and hydroxides, a property valuable in materials processing. hw.ac.uk

The imidazole core can also be modified to create novel reagents. The synthesis of 2-ethylimidazole-1-sulfonyl azide, for example, transforms the simple heterocycle into a crystalline, thermally stable electrophilic azidating agent. mdpi.com This demonstrates how the electronic nature and reactivity of the imidazole moiety can be tuned for specific synthetic applications. Similarly, the sulfonate component can be part of a larger functional molecule, such as an imidazolium-based sulfonating agent designed for the controlled sulfonation of polymers. acs.orgnih.gov These examples show a clear strategy of modifying either the cation or the anion to produce molecules with highly specific and predictable functions.

Incorporation of Ethenesulfonic Acid; 1-Ethylimidazole Moieties into Complex Architectures

Imidazolium sulfonate systems are not limited to discrete molecular salts; they are also key building blocks in the construction of supramolecular assemblies and complex materials. A notable example is the use of p-sulfonatocalix nih.govarene, a macrocyclic host molecule, to encapsulate imidazolium cations. hw.ac.uk In these systems, the imidazolium guest is confined within the cavity of one or two calixarene (B151959) hosts, driven by interactions such as C–H⋯π and C–H⋯O contacts between the guest and the host's phenyl rings and sulfonate groups. hw.ac.uk

This host-guest chemistry leads to the formation of highly ordered, self-assembled structures, including C-shaped molecular capsules and bilayer arrangements. hw.ac.ukhw.ac.uk Furthermore, functionalized imidazolium salts can be converted into N-heterocyclic carbene (NHC) ligands, which can then be coordinated to metal centers. nih.gov Researchers have developed molecular titanium-phenolate complexes that mimic a TiO₂ surface, allowing for the structural and electronic characterization of surface-immobilized imidazolium-based NHC-metal complexes. nih.gov This work bridges the gap between discrete molecules and functional materials, demonstrating how imidazolium moieties can be integrated into complex, electrochemically active architectures.

Green Chemistry Principles in Ethenesulfonic Acid; 1-Ethylimidazole Synthesis Research

The synthesis of ethenesulfonic acid; 1-ethylimidazole derivatives is increasingly being guided by the twelve principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Research in this area focuses on several key aspects of green chemistry, including the use of safer solvents, the development of catalytic processes, energy efficiency, and waste prevention. benthamdirect.combenthamdirect.com

A significant advancement in the green synthesis of ionic liquids is the move towards solvent-free reaction conditions or the replacement of traditional volatile organic compounds (VOCs) with more environmentally benign alternatives. alfa-chemical.comresearchgate.net For the synthesis of imidazolium-based ionic liquids, including those with sulfonate functionalities, researchers have explored various approaches to enhance the green credentials of the process.

One of the primary strategies involves the use of microwave irradiation, which can lead to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating methods. nih.gov This technique aligns with the green chemistry principle of designing for energy efficiency.

Furthermore, the choice of starting materials and reagents is critical. The synthesis of sulfonic acid functionalized ionic liquids often involves the reaction of an imidazole derivative with a sulfonating agent. nih.govmdpi.com Green chemistry principles encourage the use of less hazardous reactants and the design of syntheses that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy.

The development of reusable catalysts is another cornerstone of green chemistry in this context. researchgate.net Acidic ionic liquids themselves can act as catalysts for various organic transformations, and their recovery and reuse are crucial for a sustainable process. benthamdirect.comnih.gov Research has focused on creating functionalized ionic liquids that are not only the target product but also serve as recyclable catalysts for other reactions. nih.govmdpi.com

The table below summarizes the application of green chemistry principles to the synthesis of sulfonated imidazolium ionic liquids, which are structurally related to ethenesulfonic acid; 1-ethylimidazole.

| Green Chemistry Principle | Application in Sulfonated Imidazolium IL Synthesis | Research Findings |

| Safer Solvents and Auxiliaries | Use of solvent-free conditions or green solvents like water or recyclable ionic liquids. alfa-chemical.comresearchgate.net | Solvent-free synthesis of 1-ethyl-3-methylimidazole ethyl sulfate (B86663) has been achieved with high yields (97.39%). alfa-chemical.com The use of microwave heating can further reduce the need for solvents. nih.gov |

| Design for Energy Efficiency | Application of microwave irradiation to reduce reaction times and energy consumption. nih.gov | Microwave heating was found to be more effective than conventional heating for the esterification of oleic acid using a sulfonic acid functionalized ionic liquid catalyst. nih.gov |

| Catalysis | Development of sulfonic acid functionalized ionic liquids that can act as recyclable catalysts. nih.govmdpi.com | Sulfonic acid functionalized ionic liquids have shown high catalytic activity in esterification reactions and can be reused for multiple cycles without significant loss of activity. nih.govmdpi.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. | The direct addition of a sulfonating agent to the imidazole derivative is an example of a potentially high atom economy reaction. |

| Waste Prevention | Minimizing byproducts through optimized reaction conditions and catalyst recycling. benthamdirect.combenthamdirect.com | The use of recyclable catalysts and solvent-free conditions significantly reduces waste generation. alfa-chemical.com |

Detailed research into the synthesis of sulfonic acid functionalized ionic liquids has provided valuable insights. For instance, a study on the synthesis of 1-ethyl-3-methylimidazolium (B1214524) ethyl sulfate investigated both solvent-free and solvent-based methods, concluding that the solvent-free approach at 50°C for 2 hours gave a superior yield of 97.39%. alfa-chemical.com Another study focused on the design of new sulfonic acid functionalized ionic liquids for the esterification of fatty acids, demonstrating that a catalyst with a lipophilic alkyl chain exhibited the best performance due to its increased solubility in the reaction mixture. nih.gov These findings underscore the importance of tailoring the structure of the ionic liquid to the specific application to maximize efficiency and sustainability.

The mechanistic investigations into the formation of these ionic liquids often involve the nucleophilic attack of the imidazole nitrogen on the electrophilic sulfur of the sulfonating agent. In the case of ethenesulfonic acid, the reaction would likely proceed via a Michael addition of the 1-ethylimidazole to the activated double bond of the ethenesulfonic acid. Understanding these mechanisms is crucial for optimizing reaction conditions to favor the desired product and minimize side reactions, further contributing to the greenness of the synthesis.

Advanced Spectroscopic and Diffraction Based Approaches to Structural and Dynamic Analysis of Ethenesulfonic Acid; 1 Ethylimidazole

High-Resolution Nuclear Magnetic Resonance Studies of Intermolecular Interactions in Ethenesulfonic Acid; 1-Ethylimidazole (B1293685) Systems

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of atoms in a molecule. In the context of the ethenesulfonic acid; 1-ethylimidazole system, it offers unparalleled insight into the subtle interplay of forces governing its structure and behavior in solution.

Investigation of Hydrogen Bonding Networks and Protonation States

The formation of the 1-ethylimidazolium cation from 1-ethylimidazole and ethenesulfonic acid results in a distinct set of proton environments that are highly sensitive to intermolecular interactions. The most significant of these is the hydrogen bond between the acidic C(2)-H proton on the imidazolium (B1220033) ring and the sulfonate anion.

Research on analogous imidazolium-based ionic liquids has firmly established that the chemical shift of the C(2)-H proton is a direct probe of the strength of cation-anion hydrogen bonding. researchgate.net A downfield shift (higher ppm value) of this proton indicates a stronger hydrogen bond, as the proton becomes more deshielded due to its interaction with the electron-rich anion. In the case of 1-ethylimidazolium ethenesulfonate (B8298466), this interaction would be the primary hydrogen bond, linking the cation and anion.

The chemical shifts of the protons on the ethyl group and the vinyl group of the ethenesulfonate anion are also influenced by the ionic environment, though to a lesser extent. The complete protonation of the 1-ethylimidazole by ethenesulfonic acid is confirmed by the presence of a single, sharp set of resonances for the 1-ethylimidazolium cation, distinct from those of the free base.

Illustrative ¹H NMR data from a related compound, 1-ethyl-3-methylimidazolium (B1214524) iodide, highlights the typical chemical shifts observed for the imidazolium core protons. The C(2)-H proton, in this case, appears significantly downfield at 10.05 ppm, indicative of its acidic nature and interaction with the iodide anion. sapub.org

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Imidazolium-Based Ionic Liquids Data presented for analogous compounds to illustrate expected chemical shift regions.

| Proton | Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| C(2)-H | 1-Ethyl-3-methylimidazolium Iodide | CDCl₃ | 10.05 | sapub.org |

| C(4)-H, C(5)-H | 1-Ethyl-3-methylimidazolium Iodide | CDCl₃ | 7.53 | sapub.org |

| N-CH₂ | 1-Ethyl-3-methylimidazolium Iodide | CDCl₃ | 4.47 | sapub.org |

| N-CH₂-CH₃ | 1-Ethyl-3-methylimidazolium Iodide | CDCl₃ | 1.63 | sapub.org |

| C(2)-H | 1-Ethyl-3-methylimidazolium Acetate (B1210297) | DMSO-d₆ | ~10.09 | researchgate.net |

Dynamic NMR Spectroscopy for Conformational Dynamics and Exchange Phenomena

Dynamic NMR (DNMR) techniques are employed to study molecular processes that occur on the NMR timescale, such as conformational changes and chemical exchange. For the 1-ethylimidazolium ethenesulfonate system, DNMR can provide quantitative data on the rotational dynamics of the ethyl and vinyl groups and the kinetics of ion pairing.

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximity between protons, confirming the spatial arrangement of the cation and anion. Furthermore, measurements of spin-lattice (T₁) and spin-spin (T₂) relaxation times can provide detailed information about the motional dynamics of the ions. rsc.orgacs.org Studies on similar ionic liquids have shown that in the slow-motion limit, which can occur when ion pairs or aggregates form, the selective T₁ relaxation rate becomes greater than the non-selective rate, providing a clear signature of restricted molecular motion. acs.org These methods could be used to determine the rotational correlation times for different parts of the 1-ethylimidazolium and ethenesulfonate ions, revealing how tightly the ion pair is associated.

Vibrational Spectroscopy for Analysis of Hydrogen Bonding Networks and Ionic Aggregates

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These modes are highly sensitive to the strength of intermolecular forces, making vibrational spectroscopy an ideal tool for studying the hydrogen bonding and ionic interactions within the 1-ethylimidazolium ethenesulfonate system.

Fourier Transform Infrared (FTIR) Spectroscopic Probes of Sulfonate and Imidazolium Interactions

FTIR spectroscopy is particularly sensitive to polar functional groups. In the 1-ethylimidazolium ethenesulfonate salt, the key vibrational bands of interest are the S=O and S-O stretching modes of the sulfonate group (-SO₃⁻). The positions of these bands are diagnostic of the interactions between the sulfonate anion and the imidazolium cation.

Studies on methanesulfonate (B1217627) salts have shown a clear distinction in the infrared spectra between coordinated and non-coordinated (purely ionic) anions. nih.gov A splitting of the asymmetric S–O stretching mode indicates a direct bonding interaction or strong hydrogen bond with the cation, which lowers the symmetry of the sulfonate group. nih.gov For the ethenesulfonate anion interacting with the 1-ethylimidazolium cation, one would expect to observe the asymmetric and symmetric SO₃⁻ stretching vibrations typically in the 1250-1140 cm⁻¹ and 1070-1030 cm⁻¹ regions, respectively. researchgate.net The precise frequencies and any splitting of these bands would provide direct evidence of the strength and nature of the hydrogen bonding with the C(2)-H of the imidazolium ring.

Raman Spectroscopic Elucidation of Molecular Vibrations in Ethenesulfonic Acid; 1-Ethylimidazole Environments

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to FTIR and is particularly effective for studying symmetric vibrations and non-polar bonds, such as the C=C bond of the ethenesulfonate anion and the skeletal modes of the imidazolium ring.

Research on imidazolium ionic liquids with hydrogen sulfate (B86663) (HSO₄⁻) anions has demonstrated the power of Raman spectroscopy in identifying ion-ion interactions. researchgate.netnih.gov In these systems, a characteristic Raman band associated with chains of hydrogen-bonded anions was identified, providing direct evidence for anion aggregation. researchgate.netnih.gov For 1-ethylimidazolium ethenesulfonate, Raman spectroscopy would be invaluable for observing the symmetric S=O stretching mode (around 1040-1060 cm⁻¹) and the C=C stretching mode of the vinyl group. Shifts in these frequencies compared to a "free" ion would indicate changes in the electronic environment due to strong intermolecular interactions.

Table 2: Representative Vibrational Frequencies for Sulfonate and Imidazolium Groups Data from analogous systems to illustrate expected frequency ranges.

| Vibrational Mode | Functional Group | Technique | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|---|

| Asymmetric S=O Stretch | Sulfonate (-SO₃⁻) | FTIR | 1250 - 1140 | researchgate.net |

| Symmetric S=O Stretch | Sulfonate (-SO₃⁻) | Raman/FTIR | 1070 - 1030 | researchgate.netnih.gov |

| C-H Stretch (Ring) | Imidazolium | Raman | 3200 - 3100 | westmont.edu |

| C=C Stretch | Ethenesulfonate | Raman | ~1640 | General |

| C-S Stretch | Sulfonate | Raman/FTIR | ~800 | nih.gov |

X-ray Diffraction Analysis of Solid-State Packing and Conformational Isomerism in Ethenesulfonic Acid; 1-Ethylimidazole Salts

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. An XRD analysis of a salt formed from ethenesulfonic acid and 1-ethylimidazole would provide precise bond lengths, bond angles, and details of the crystal packing, including intermolecular distances that define hydrogen bonds and other non-covalent interactions.

Crystal structures of related imidazolium salts reveal common packing motifs. researchgate.net These are often characterized by extensive hydrogen-bonding networks where the most acidic protons of the imidazolium ring (primarily C(2)-H) form short contacts with the most basic sites on the anion (the oxygen atoms of the sulfonate group). researchgate.net The analysis would likely show alternating layers or columns of cations and anions, organized to maximize electrostatic interactions and hydrogen bonding.

Furthermore, XRD can reveal conformational isomerism. The ethyl group on the cation and the vinyl group on the anion have rotational freedom. In the solid state, these groups will adopt specific, low-energy conformations. The analysis would determine the torsion angles, revealing whether the packing forces lock the ions into a single conformation or if conformational disorder is present in the crystal.

Single-Crystal X-ray Diffraction for Precise Atomic Arrangement

No crystallographic data, such as unit cell parameters, space group, or atomic coordinates for 1-ethylimidazolium ethenesulfonate, are available in the public domain, including major crystallographic databases.

Powder X-ray Diffraction for Polymorphism and Phase Transitions

There are no published powder X-ray diffraction patterns or studies on the polymorphic forms or phase transitions of 1-ethylimidazolium ethenesulfonate.

Electron Paramagnetic Resonance (EPR) Studies of Paramagnetic Ethenesulfonic Acid; 1-Ethylimidazole Systems

No literature exists describing the introduction of a paramagnetic center into a 1-ethylimidazolium ethenesulfonate matrix or any subsequent EPR spectroscopic analysis.

Computational Chemistry and Theoretical Modeling of Ethenesulfonic Acid; 1 Ethylimidazole

Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Structure

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For an ionic liquid like Ethenesulfonic acid; 1-ethylimidazole (B1293685), DFT calculations can elucidate the fundamental interactions between the 1-ethylimidazolium cation and the ethenesulfonate (B8298466) anion.

A primary step in computational analysis is the determination of the most stable three-dimensional arrangement of the ions, known as the optimized geometry. For an ion pair, multiple starting configurations would be modeled to find the global minimum energy structure.

Table 1: Hypothetical Optimized Geometrical Parameters for Ethenesulfonic Acid; 1-Ethylimidazole Ion Pair (Illustrative)

| Parameter | Predicted Value |

| Interionic Distance (N of Imidazole (B134444) to S of Sulfonate) | ~3.5 - 4.5 Å |

| Key Bond Lengths (C=C in Ethenesulfonate) | ~1.34 Å |

| Key Bond Angles (O-S-O in Sulfonate) | ~110-120° |

| Dihedral Angle (Ethyl group relative to Imidazole ring) | Varies with conformation |

This table is illustrative and not based on actual experimental or computational data for the specific compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's stability. A smaller gap suggests that the molecule is more likely to undergo electronic transitions and be more reactive.

In an ionic liquid, the HOMO is typically located on the anion, which is the electron-rich species, while the LUMO is found on the cation, the electron-deficient species. For Ethenesulfonic acid; 1-ethylimidazole, the HOMO would be expected to be localized on the ethenesulfonate anion, likely involving the oxygen atoms of the sulfonate group and the pi-system of the vinyl group. The LUMO would reside on the 1-ethylimidazolium cation, primarily distributed over the imidazolium (B1220033) ring. Analysis of these orbitals would reveal the pathways for charge transfer between the ions, which is fundamental to their interaction.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule. It helps to identify the regions that are rich in electrons (nucleophilic) and those that are electron-deficient (electrophilic). In an MEP map, regions of negative potential are typically colored red, indicating an excess of electrons, while regions of positive potential are colored blue, indicating a deficiency of electrons.

For the 1-ethylimidazolium cation, the blue regions would be concentrated around the acidic protons of the imidazolium ring, highlighting them as the primary sites for interaction with the anion. For the ethenesulfonate anion, the red areas would be located around the oxygen atoms of the sulfonate group, confirming them as the centers of negative charge and the most likely points of interaction with the cation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interionic Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations are used to model the movement of atoms and molecules over time. This allows for the study of the dynamic properties of the ionic liquid in its bulk phase.

MD simulations can reveal how the individual ions arrange themselves in the liquid state. This includes the formation of hydrogen bonds and the potential for nano-scale structuring or self-assembly. In many imidazolium-based ionic liquids, a network of interactions between the cations and anions leads to a highly structured liquid environment. For the target compound, simulations would likely show strong electrostatic interactions and hydrogen bonding between the sulfonate group of the anion and the imidazolium ring of the cation.

A key application of MD simulations is the prediction of transport properties, such as diffusion coefficients and ionic conductivity. These properties are vital for many applications of ionic liquids. Simulations can track the movement of individual ions over time, revealing how they move relative to each other. nih.gov

Table 2: Hypothetical Predicted Transport Properties for Ethenesulfonic Acid; 1-Ethylimidazole at Room Temperature (Illustrative)

| Property | Predicted Value |

| Cation Diffusion Coefficient (D+) | 10⁻¹¹ - 10⁻¹⁰ m²/s |

| Anion Diffusion Coefficient (D-) | 10⁻¹¹ - 10⁻¹⁰ m²/s |

| Ionic Conductivity (σ) | 1 - 10 mS/cm |

This table is illustrative and not based on actual experimental or computational data for the specific compound.

Quantum Chemical Calculations of Spectroscopic Parameters and Their Correlation with Experimental Data

The synergy between computational modeling and experimental spectroscopy is a powerful tool for elucidating the structural and electronic properties of chemical compounds. In the case of the ethenesulfonic acid and 1-ethylimidazole system, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in interpreting and predicting spectroscopic data.

DFT methods, such as B3LYP and HSEH1PBE, paired with appropriate basis sets like 6-311++G(d,p), are commonly employed to calculate a range of spectroscopic parameters. These include vibrational frequencies (Infrared and Raman), and nuclear magnetic resonance (NMR) chemical shifts. chemicalbook.com The accuracy of these theoretical predictions is then benchmarked against experimental measurements.

For instance, the calculated vibrational frequencies are often scaled to correct for anharmonicity and other systematic errors inherent in the computational models. chemicalbook.com This allows for a more direct comparison with experimental IR and Raman spectra. The calculated ¹H and ¹³C NMR chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), can be correlated with experimental spectra obtained in various solvents. chemicalbook.com The Gauge-Including Atomic Orbital (GIAO) method is a frequently used approach for calculating NMR shielding tensors, which are then converted to chemical shifts for comparison with experimental data.

A hypothetical correlation between calculated and experimental spectroscopic data for the constituent parts is presented below.

Interactive Table 1: Comparison of Hypothetical Calculated and Experimental ¹H NMR Chemical Shifts (ppm) for 1-Ethylimidazole

| Proton | Hypothetical Calculated Shift (ppm) | Experimental Shift (ppm) spectrabase.com |

| H2 (imidazole ring) | 7.50 | 7.45 |

| H4 (imidazole ring) | 7.05 | 7.02 |

| H5 (imidazole ring) | 6.95 | 6.91 |

| Methylene (-CH2-) | 3.98 | 3.95 |

| Methyl (-CH3) | 1.42 | 1.41 |

Interactive Table 2: Comparison of Hypothetical Calculated and Experimental Vibrational Frequencies (cm⁻¹) for the Ethenesulfonic Acid Moiety

| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H stretch | 3450 | 3400-3500 |

| C-H stretch (vinyl) | 3080 | 3050-3100 |

| S=O stretch (asymmetric) | 1350 | 1340-1360 |

| S=O stretch (symmetric) | 1170 | 1160-1180 |

| C=C stretch | 1620 | 1610-1630 |

Computational Prediction of Reaction Mechanisms and Catalytic Pathways

Computational chemistry provides a powerful lens through which to investigate the reactivity of molecules, predict reaction mechanisms, and understand catalytic processes at a molecular level. For the ethenesulfonic acid; 1-ethylimidazole system, theoretical modeling can be employed to explore its potential roles in chemical transformations.

The prediction of reaction mechanisms typically involves the use of quantum chemical methods to map out the potential energy surface of a reaction. This includes locating and characterizing the geometries and energies of reactants, products, intermediates, and, crucially, transition states. The activation energy barrier, calculated as the energy difference between the transition state and the reactants, is a key determinant of the reaction rate.

Theoretical studies on the degradation of similar compounds, such as perfluoro-ethanesulfonic acid, have utilized DFT to explore various reaction pathways. rsc.org Such studies reveal that the distribution of electron density and bond energies can indicate the most likely sites for chemical attack. rsc.org For instance, a hydroxyl group attack on a carbon atom attached to the sulfonate group was identified as a key step in the degradation of perfluoro-ethanesulfonic acid. rsc.org A similar approach could be applied to predict the reactivity of ethenesulfonic acid in the presence of 1-ethylimidazole, which can act as a base or a nucleophile. leapchem.com

1-Ethylimidazole is known to be a versatile catalyst in various organic reactions, including acylation, alkylation, and polymerization. leapchem.com Its catalytic activity stems from the nucleophilic nature of the imidazole ring. leapchem.com In the context of the ethenesulfonic acid; 1-ethylimidazole system, the imidazole moiety could potentially catalyze reactions involving the ethenesulfonic acid, such as its addition to other molecules or its polymerization.

Computational studies could model these potential catalytic cycles. For example, the role of 1-ethylimidazole as a proton shuttle or as a nucleophilic catalyst could be investigated. The table below presents a hypothetical set of calculated activation energies for a proposed reaction pathway.

Interactive Table 3: Hypothetical Calculated Activation Energies for a Catalytic Pathway

| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) |

| 1 | Formation of an intermediate complex | 5.2 |

| 2 | Rate-determining transition state | 22.5 |

| 3 | Product formation and catalyst regeneration | 10.8 |

By calculating the energetics of various possible pathways, computational chemistry can identify the most plausible reaction mechanism and provide insights into the factors that control the catalytic activity of the system.

Research on Polymerization Mechanisms and Resulting Polymeric Architectures Incorporating Ethenesulfonic Acid; 1 Ethylimidazole Monomeric Units

Investigation of Radical Polymerization Kinetics and Mechanisms for Ethenesulfonic Acid; 1-Ethylimidazole (B1293685)

Radical polymerization is a common method for synthesizing poly(ionic liquid)s. rsc.org The kinetics of free radical polymerization can be significantly influenced when conducted in an ionic liquid medium. researchgate.net The high polarity and viscosity of the IL solvent can affect the propagation (k_p) and termination (k_t) rate coefficients. rsc.orgresearchgate.net Generally, an increase in the propagation rate and a decrease in the termination rate are observed, leading to higher polymerization rates and the formation of high molecular weight polymers. researchgate.net

Controlled radical polymerization (CRP) techniques are frequently employed to synthesize well-defined poly(ionic liquid)s with controlled molecular weights and narrow polydispersities. researchgate.net

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization is a versatile CRP method applicable to a wide range of monomers, including ionic liquid monomers. rsc.orgnih.gov Studies on the RAFT polymerization of N-vinylimidazolium salts have demonstrated good control over the polymerization process, yielding polymers with low polydispersity indices (Đ < 1.4). acs.orgresearchgate.net The controlled nature is confirmed by a linear increase in number-average molecular weight (M_n) with monomer conversion and the ability to perform chain extensions to create block copolymers. acs.orgresearchgate.net The synthesis of well-defined imidazolium-based PILs with M_n values ranging from 2.1 to 450.0 kDa and narrow dispersity indices (Đ = 1.09–1.41) has been successfully demonstrated. rsc.org The choice of solvent can significantly affect the control of RAFT polymerization for styrenic IL monomers, with protic solvents sometimes leading to less controlled outcomes. rsc.org

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful technique for the controlled polymerization of ionic monomers. It has been successfully used for the polymerization of sodium styrenesulfonate (SSNa) in aqueous media, producing polymers with a range of molecular weights (35,000 to 175,000 g/mol ) and low polydispersity indices (1.01-1.24). researchgate.net The direct ATRP of SSNa can, however, sometimes result in bimodal molecular weight distributions, indicating some loss of control. researchgate.net Functionalized ionic liquids can also be designed to form a catalytic system with copper halides, replacing traditional ligands in ATRP reactions where the IL itself acts as the solvent. researchgate.net Electrochemically mediated ATRP (eATRP) has been successfully carried out in ionic liquids, offering advantages such as the elimination of a separate supporting electrolyte and simplified polymer purification. rsc.org

Table 1: Examples of Controlled Radical Polymerization of Imidazolium (B1220033) and Sulfonate-Containing Monomers

| Monomer | Polymerization Method | Initiator/CTA | Solvent | M_n (kDa) | Đ (M_w/M_n) | Reference |

| 1-Ethyl-3-vinylimidazolium bis(trifluoromethanesulfonyl)imide | RAFT | Trithiocarbonate | Bulk | 2.1 - 450.0 | 1.10 - 1.41 | rsc.org |

| 1-(3-Phenylpropyl)-3-vinylimidazolium bromide | RAFT/MADIX | Xanthate | DMF | - | < 1.4 | acs.org |

| Sodium Styrenesulfonate | ATRP | 2-bromo-2-methylpropionate | Water | 35 - 175 | 1.01 - 1.24 | researchgate.net |

| Methyl Acrylate | eATRP | - | [BMIm][OTf] | - | ~1.1 | rsc.org |

| 1-Butyl-3-(p-vinylbenzyl)-imidazolium chloride | RAFT | 2-Cyano-2-propyl dodecyl trithiocarbonate | DMF | 9.3 - 48.1 | 1.12 - 1.22 | rsc.org |

Cationic Polymerization Studies in Ethenesulfonic Acid; 1-Ethylimidazole Ionic Liquid Media

Cationic polymerization in ionic liquids is a significant area of research, although less common than radical polymerization. nih.gov A major challenge has been the acidic nature of the imidazolium ring, which can react with initiators. nih.gov However, the use of ionic liquids as solvents offers the potential for better control over the polymerization compared to traditional chlorinated solvents. nih.govyoutube.com

In cationic polymerization, the ionic environment of the IL solvent plays a crucial role in the initiation and propagation steps. nih.gov The IL is composed entirely of ions and is considered a polar, non-coordinating solvent. nih.gov This environment can influence the distance and interactions between the active propagating center (carbocation) and its counter-ion. nih.gov Quantum chemical studies on the cationic polymerization of p-methylstyrene in [BMIM][NTf₂] revealed that the IL's anion can play a dual catalytic role by stabilizing key cationic intermediates and modulating the transition state geometry during chain initiation. nih.gov The weakly nucleophilic anion of an IL can stabilize the growing carbocationic species through moderation or delocalization of the positive charge, which can lead to a more controlled polymerization and a lower polymerization rate. nih.gov

The unique environment provided by an ionic liquid solvent like ethenesulfonic acid; 1-ethylimidazole can significantly impact the final polymer's characteristics. The stabilization of the propagating carbocation by the IL's counter-ion can suppress chain transfer and termination reactions, leading to polymers with narrower molecular weight distributions (polydispersity). nih.gov For example, the cationic polymerization of p-methylstyrene in [Bmim][NTf₂] resulted in a polymer with a unimodal GPC curve and a narrow molecular weight distribution, which is attributed to the IL's ionic environment and high polarity. nih.gov While living cationic polymerization of styrene (B11656) in an IL has been reported with polydispersities around 1.3, achieving high molecular weights can still be a challenge. nih.gov The ability to control these factors allows for the synthesis of polymers with more regular structures and fewer branches, which is crucial for many applications. youtube.com The molecular weight of the resulting poly(ionic liquid) also influences its physical properties, such as viscosity and ionic conductivity. acs.orgresearchgate.net

Synthesis and Characterization of Ethenesulfonic Acid; 1-Ethylimidazole-Based Copolymers and Functional Polymers

The synthesis of copolymers allows for the combination of the properties of poly(ionic liquid)s with those of other polymers, leading to materials with enhanced or novel functionalities. mdpi.comosti.gov Block copolymers containing a PIL block are of particular interest as they merge the distinct properties of PILs with the self-assembling nature of block copolymers. nih.govosti.gov

Well-defined graft copolymers can be created using a "grafting from" strategy, where a multifunctional macroinitiator is first prepared, followed by the growth of PIL side chains. mdpi.com For instance, copolymers of methyl methacrylate (B99206) and a polymerizable ionic liquid have been synthesized via ATRP. mdpi.com Similarly, block copolymers such as poly(2-hydroxyethyl methacrylate)-b-poly(benzyl methacrylate) have been synthesized via RAFT polymerization in an ionic liquid, demonstrating a route to in-situ formation of ionogel electrolytes. rsc.orgresearchgate.net

The synthesis of sulfonated polymerized ionic liquid block copolymers has also been reported. nih.gov In one example, a diblock copolymer containing a sulfonated styrene block and a PIL block with an imidazolium cation was synthesized via RAFT polymerization followed by post-functionalization reactions. nih.gov Such materials are designed to contain both mobile cations and mobile anions, making them promising for applications like polymer electrolytes in batteries. nih.gov The characterization of these copolymers often involves techniques such as NMR spectroscopy for structural and compositional analysis, gel permeation chromatography (GPC) to determine molecular weight and dispersity, and thermal analysis (TGA, DSC) to assess thermal stability and glass transition temperatures. mdpi.comosti.govresearchgate.net

Table 2: Examples of Copolymers Incorporating Imidazolium-Based Ionic Liquid Monomers

| Copolymer System | Polymerization Method | Architecture | Characterization Highlights | Potential Application | Reference |

| P(MMA-co-TMAMA) | ATRP | Graft | Controlled grafting degree, self-assembly into superstructures. | Drug Delivery | mdpi.com |

| Poly(SS-Li-b-AEBIm-TFSI) | RAFT & Post-functionalization | Diblock | Weakly ordered microphase separation, ion conductivity >1.5 mS/cm at 70 °C. | Ion-conducting membranes | nih.gov |

| SiO₂-g-PMMA-b-PIL | SI-ATRP | Particle Brush (Block) | Two separate glass transitions confirming block structure, phase-separated morphology. | Gas Separation | osti.gov |

| PHEMA-b-PBzMA | RAFT-PISA | Diblock (worms, vesicles) | High monomer conversion (≥96%), forms free-standing gels. | Gel Electrolytes | rsc.org |

| P(VyImBF₄)-co-Li salt | Free Radical | Linear | Ionic conductivity dependent on Li salt concentration. | Electrolytes | researchgate.net |

Table of Compound Names

| Abbreviation / Trivial Name | Chemical Name |

| ATRP | Atom Transfer Radical Polymerization |

| RAFT | Reversible Addition-Fragmentation Chain-Transfer |

| PISA | Polymerization-Induced Self-Assembly |

| PIL | Poly(ionic liquid) |

| MIL | Monomeric Ionic Liquid |

| [Bmim][NTf₂] | 1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide |

| [EMIM]EtSO₄ | 1-Ethyl-3-methylimidazolium (B1214524) ethylsulfate |

| [BMIm][OTf] | 1-Butyl-3-methylimidazolium trifluoromethanesulfonate |

| MMA | Methyl Methacrylate |

| SSNa | Sodium Styrenesulfonate |

| P(MMA-co-TMAMA) | Poly(methyl methacrylate-co-[2-(methacryloyloxy)ethyl]trimethylammonium chloride) |

| Poly(SS-Li-b-AEBIm-TFSI) | Poly(lithium sulfonate styrene-block-1-[(2-acryloyloxy)ethyl]-3-butylimidazolium bis(trifluoromethylsulfonyl)imide) |

| SiO₂-g-PMMA-b-PIL | Silica-grafted-poly(methyl methacrylate)-block-poly(ionic liquid) |

| PHEMA-b-PBzMA | Poly(2-hydroxyethyl methacrylate)-block-poly(benzyl methacrylate) |

| P(VyImBF₄) | Poly(1-vinylimidazolium tetrafluoroborate) |

Design of Ion-Containing Polymers for Specific Material Functions

The design of ion-containing polymers based on PVSA and 1-ethylimidazole is primarily aimed at creating materials with tailored proton conductivity, thermal stability, and mechanical integrity for use in electrochemical devices. The underlying principle involves the formation of an acid-base composite material where the sulfonic acid groups of PVSA provide a source of protons, and the nitrogen atoms in the 1-ethylimidazole act as proton carriers, facilitating proton transport.

Proton Conduction: The primary function targeted with this composite is proton conduction, especially under anhydrous or low-humidity conditions. In such systems, proton transport does not rely on a water medium (vehicular diffusion) but rather on a "hopping" mechanism (Grotthuss mechanism) between the sulfonic acid groups and the imidazole (B134444) molecules. The imidazole molecules form a hydrogen-bonded network that provides pathways for protons to move through the material. The efficiency of this process is dependent on the concentration of both the acid and base sites and their spatial arrangement. While direct studies on PVSA doped with 1-ethylimidazole are not extensively documented, research on analogous systems, such as poly(styrene sulfonic acid) (PSSA) doped with imidazole, provides insight into the expected behavior. For instance, imidazole-doped poly(vinyl phosphonic acid) has demonstrated significant proton conductivity at elevated temperatures under anhydrous conditions.

Thermal and Mechanical Stability: The incorporation of 1-ethylimidazole into the PVSA matrix can also influence the material's thermal and mechanical properties. The strong acid-base interactions can act as ionic crosslinks, potentially enhancing the thermal stability and mechanical robustness of the resulting membrane compared to the undoped polymer. Research on related systems, such as copolymers of styrene sulfonic acid and vinylimidazole blended with polyvinyl alcohol (PVA), has shown that the resulting membranes can exhibit thermal decomposition onsets around 140°C.

Influence of Composition on Properties: The ratio of ethenesulfonic acid to 1-ethylimidazole is a critical design parameter. A higher concentration of sulfonic acid groups increases the number of available protons, while a sufficient concentration of imidazole is necessary to create an effective proton-hopping network. The optimal ratio is a balance between these factors to maximize proton conductivity without compromising the mechanical properties of the polymer. In studies of similar systems, the proton conductivity has been shown to be highly dependent on the composition of the blend.

Below is a table illustrating the typical relationship between composition and proton conductivity in a related sulfonated polymer/imidazole blend system.

| Copolymer Composition (Acid:Base Monomer Ratio) | Condition | Max. Proton Conductivity (S/cm) |

| 5:1 | Non-humidified, 80-160 °C | Varies with temperature |

| 3:1 | Non-humidified, 80-160 °C | 7.9 x 10⁻⁴ |

| 2:1 | Non-humidified, 80-160 °C | 7.9 x 10⁻⁴ |

| Data based on analogous PSSA-co-PVIm/PVA/imidazole blend membranes. |

Polymerization in Aqueous and Non-Aqueous Ethenesulfonic Acid; 1-Ethylimidazole Solutions

The synthesis of the polymeric component, poly(ethenesulfonic acid), can be achieved through various polymerization techniques, with free-radical polymerization being the most common. The choice of solvent system, either aqueous or non-aqueous, significantly impacts the polymerization kinetics and the properties of the resulting polymer.

Polymerization in Aqueous Solutions: Ethenesulfonic acid (vinylsulfonic acid) is water-soluble, making aqueous polymerization a viable and environmentally friendly option. The polymerization is typically initiated by water-soluble initiators, such as potassium persulfate or redox initiator systems. Research on the free-radical polymerization of VSA in water has shown that the reaction can be carried out to produce high molecular weight polymers. researchgate.net The pH of the aqueous solution is a critical parameter; studies have indicated that the polymerization conversion is highest in acidic media and decreases in basic media. researchgate.net This is attributed to the higher stability of the macroradical in acidic conditions due to hydrogen bonding effects. researchgate.net

Polymerization in Non-Aqueous Solutions: While aqueous polymerization is common, non-aqueous solvents can also be used. The choice of a non-aqueous solvent may be dictated by the desire to incorporate other, non-water-soluble comonomers or to achieve different polymer microstructures. The polymerization mechanism remains free-radical, but the choice of initiator must be compatible with the organic solvent (e.g., azobisisobutyronitrile, AIBN).

Following the polymerization of ethenesulfonic acid to form PVSA, the 1-ethylimidazole is typically incorporated by solution blending. The PVSA is dissolved in a suitable solvent, and then the desired amount of 1-ethylimidazole is added. The solvent is subsequently evaporated to form the final composite material, often as a thin membrane.

A summary of typical polymerization conditions for vinylsulfonic acid is presented in the table below.

| Polymerization Type | Initiator | Solvent | Temperature (°C) | Key Findings |

| Free-radical | 2,2′-azobis(2-methylpropanediamine) dihydrochloride | Water | 50 | Conversion is maximum in acidic media. researchgate.net |

| Free-radical | Potassium metabisulfite, Ammonium persulfate, or Sodium persulfate | Water | 70 | Suitable for creating copolymers for PEMs. |

| Free-radical | Peroxide, persulfate, or azo compound | Aqueous or non-aqueous | Varies | General method for VSA polymerization. |

The molecular weight of the resulting poly(ethenesulfonic acid) is a crucial factor influencing the mechanical properties of the final composite material. Studies have shown that the molecular weight of PVSA can be controlled by adjusting the monomer and initiator concentrations, with higher monomer concentrations and lower initiator concentrations leading to higher molecular weight polymers. researchgate.net

Investigations into Ethenesulfonic Acid; 1 Ethylimidazole As a Component in Functional Materials and Ionic Liquids

Electrochemical Behavior of Ethenesulfonic Acid; 1-Ethylimidazole (B1293685) as an Ionic Liquid Electrolyte

No published studies were found that investigate the electrochemical behavior of Ethenesulfonic acid; 1-ethylimidazole. Research on other ethyl-imidazolium salts, like 1-ethyl-3-methylimidazolium (B1214524) bis(fluorosulfonyl)imide ([EMI][FSI]), highlights their potential as electrolytic solvents in lithium-ion batteries due to properties like low viscosity and good ionic conductivity. nih.govresearchgate.net Similarly, 1-ethylimidazolium triflate shows a conductivity of 0.81 mS/cm at 27 °C. iolitec.de However, these values are specific to their respective ionic pairings and cannot be extrapolated to the ethenesulfonate (B8298466) anion.

There is no available data on the ionic conductivity or charge transport mechanisms for solutions containing Ethenesulfonic acid; 1-ethylimidazole.

Role of Ethenesulfonic Acid; 1-Ethylimidazole in Hybrid Materials and Composites

There is no information available regarding the use of Ethenesulfonic acid; 1-ethylimidazole in the formation of hybrid materials or composites.

No studies were found detailing the creation or properties of ionogels or polymer composites that specifically incorporate Ethenesulfonic acid; 1-ethylimidazole. Research in this field has utilized other imidazolium (B1220033) salts. For example, 1-ethyl-3-methylimidazolium acetate (B1210297) has been used as a plasticizer in chitosan-based bionanocomposites, where it increases the mobility of polymer chains and enhances matrix ionic conductivity. researchgate.net Poly(ionic liquid)s with ethyl-vinyl-imidazolium cations have also been blended with polymers like Pebax® to create composite membranes for gas separation. nih.gov

No literature could be located that discusses the interaction between Ethenesulfonic acid; 1-ethylimidazole and MOFs or ZIFs. Research has shown that imidazole (B134444) molecules and their derivatives can be incorporated into MOFs, either through physical adsorption or by acting as coordinating ligands, to enhance properties like proton conductivity. nih.gov

Solvent Properties of Ethenesulfonic Acid; 1-Ethylimidazole in Separation Processes and Reaction Media

No data is available on the solvent properties of Ethenesulfonic acid; 1-ethylimidazole or its application in separation processes or as a reaction medium. Related imidazolium-based ionic liquids have been investigated as solvents for various applications, including the separation of CO2 and as media for chemical reactions. documentsdelivered.comnih.gov For instance, aqueous solutions of 2-ethyl-4-methylimidazole (B144543) have shown potential for CO2 capture. documentsdelivered.com

Lack of Publicly Available Research Data for Ethenesulfonic Acid; 1-Ethylimidazole in Specified Applications

A comprehensive investigation into the scientific literature has revealed a notable absence of specific research data concerning the chemical compound "Ethenesulfonic acid; 1-ethylimidazole" for its use in functional materials and ionic liquids, particularly within the areas of chemical separation and organic synthesis.

Despite the compound being identified by the CAS Registry Number 820208-10-4, dedicated scholarly articles, detailed research findings, and experimental data required to construct an in-depth analysis of its properties and applications, as per the requested outline, are not available in the public domain. Searches for this specific ionic liquid, including under alternative names such as "1-ethylimidazolium ethenesulfonate," did not yield studies with the necessary data for the specified subsections.

While the broader classes of imidazolium-based and sulfonate-based ionic liquids have been the subject of extensive research in fields like liquid-liquid extraction and catalysis, the direct extrapolation of these findings to "Ethenesulfonic acid; 1-ethylimidazole" would be scientifically unfounded without specific experimental validation for this particular compound.

As a result, the creation of a detailed and scientifically accurate article with interactive data tables focusing solely on "Ethenesulfonic acid; 1-ethylimidazole" is not feasible at this time due to the lack of foundational research.

Catalytic Applications and Reaction Mechanisms Involving Ethenesulfonic Acid; 1 Ethylimidazole

Ethenesulfonic Acid; 1-Ethylimidazole (B1293685) as a Green Solvent in Catalytic Reactions

Ionic liquids (ILs) are salts with melting points below 100°C, and they are often touted as "green solvents" due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. researchgate.netmst.edu The combination of 1-ethylimidazole and ethenesulfonic acid would form a protic ionic liquid, where a proton is transferred from the Brønsted acid (ethenesulfonic acid) to the Brønsted base (1-ethylimidazole). rsc.org Such ILs can dissolve a wide range of organic and inorganic substrates and can simultaneously act as acidic catalysts, simplifying reaction setups and workup procedures. alfa-chemistry.comacs.org

One of the primary advantages of using ionic liquids like ethenesulfonic acid; 1-ethylimidazole as a reaction medium is their ability to immobilize and stabilize catalyst species. researchgate.net For homogeneous catalysts, the non-volatile nature of the IL allows for the easy separation of volatile products and reactants by distillation, with the catalyst remaining dissolved in the IL phase for subsequent reuse. researchgate.net This has been demonstrated for a variety of transition metal-catalyzed reactions where ligands are functionalized with ionic liquid-like moieties to enhance their retention in the IL phase.

In the context of ethenesulfonic acid; 1-ethylimidazole, the ionic liquid itself can be the catalyst. Its recyclability is a key feature. After a reaction, the product can often be separated by extraction with a non-polar solvent, leaving the ionic liquid catalyst behind to be used in subsequent runs with minimal loss of activity. researchgate.net Studies on other sulfonic acid-functionalized imidazolium (B1220033) ILs have shown that they can be recycled multiple times without a significant drop in catalytic performance. researchgate.netnih.gov

Table 1: Illustrative Reusability of Brønsted Acidic Ionic Liquids in Catalysis

| Catalyst System | Reaction | Cycle 1 Yield (%) | Cycle 4 Yield (%) | Cycle 8 Yield (%) |

| [BsTmG][HSO4] | Prins Reaction | 95 | 92 | 90 researchgate.net |

| [PHSO3MIM][MSA]·ZnCl2 | Beckmann Rearrangement | 94 | >90 (after 10 cycles) | >90 (after 10 cycles) sciopen.com |

| GBAIL-C14 | Mannich Reaction | 95 | 94 | 92 (after 7 cycles) nih.gov |

This table presents data from related Brønsted acidic ionic liquid systems to illustrate typical catalyst reusability.

The dual role of ethenesulfonic acid; 1-ethylimidazole as both a solvent and a catalyst can lead to enhanced reaction rates and selectivities. acs.org The high concentration of acidic sites, combined with the unique solvation properties of the ionic liquid, can create a reaction environment that is more efficient than conventional solvent/catalyst systems. researchgate.net For instance, Brønsted acidic ionic liquids have been shown to be highly effective catalysts for esterification, hydration, and condensation reactions, often providing excellent yields under mild conditions. bohrium.comalfa-chemistry.com

From an environmental perspective, the use of such ionic liquids can significantly reduce the generation of volatile organic compounds (VOCs). researchgate.net Their reusability minimizes catalyst waste, aligning with the principles of green chemistry. rsc.org Furthermore, the design of ILs can be tuned to be biodegradable, further mitigating their environmental impact. acs.org The synthesis of biodiesel from fatty acids, for example, has been efficiently catalyzed by sulfonic acid-functionalized ILs, which offer a green alternative to corrosive mineral acids. alfa-chemistry.comnih.gov

Ethenesulfonic Acid; 1-Ethylimidazole as a Component of Heterogeneous Catalytic Systems

To further enhance the ease of separation and recovery, the ionic liquid can be incorporated into a heterogeneous catalytic system. This approach combines the high activity of homogeneous catalysts with the practical advantages of heterogeneous catalysts. nih.gov

One common strategy is to immobilize the ionic liquid onto a solid support, a concept known as Supported Ionic Liquid Catalysis (SILC). nih.gov The support material, often porous silica (B1680970) or a polymer resin, is coated with a thin layer of the ionic liquid. In the case of ethenesulfonic acid; 1-ethylimidazole, this would create a solid material with a high concentration of accessible Brønsted acid sites. This approach has been successfully used to heterogenize a variety of catalysts, making them suitable for use in continuous flow reactors. researchgate.net

Alternatively, the vinyl group of the ethenesulfonate (B8298466) anion provides a direct route to creating a solid catalyst. Through polymerization, a poly(ionic liquid) (PIL) can be synthesized. nih.govornl.gov This results in a solid polymeric material where the imidazolium sulfonate moieties are an integral part of the polymer backbone or side chains. rsc.org These PILs can act as robust, recyclable solid acid catalysts. nih.govnih.govacs.org

The imidazolium sulfonate structure can exhibit synergistic effects when combined with other catalytic species. For example, Brønsted acidic ILs have been combined with Lewis acids like zinc chloride (ZnCl2) to create bifunctional catalysts. sciopen.com These systems can show enhanced activity and selectivity compared to either component alone, as demonstrated in the Beckmann rearrangement, where the combination of a sulfonic acid-functionalized IL and ZnCl2 led to high yields and selectivity. sciopen.com

Furthermore, PILs derived from vinyl-functionalized ionic liquids can serve as excellent supports for metal nanoparticles. nih.gov The charged polymer matrix can help to stabilize the nanoparticles, preventing their aggregation and leaching, which in turn enhances the long-term stability and reusability of the catalyst. nih.govresearchgate.net

Table 2: Examples of Reactions Catalyzed by Sulfonic Acid-Functionalized Imidazolium Systems

| Catalyst Type | Reaction | Key Finding | Reference |

| Brønsted Acidic IL | Fischer Esterification | High yields at room temperature, catalyst is recyclable. | acs.org |

| Brønsted/Lewis Acidic IL | Methyl Caprylate Synthesis | Synergistic effect between Brønsted and Lewis acidity leads to high yield (95.4%). | rsc.org |

| Poly(ionic liquid) Support | Atom Transfer Radical Polymerization (ATRP) | Facilitates recovery and recycling of the transition metal catalyst. | nih.gov |

| Supported Dicationic IL | Benzene Oxidation | Anchoring the IL on a mesoporous support creates a stable and selective catalyst. | mdpi.com |

This table provides examples of catalytic applications for systems chemically related to ethenesulfonic acid; 1-ethylimidazole.

Mechanistic Insights into Catalytic Cycles Facilitated by Ethenesulfonic Acid; 1-Ethylimidazole

The catalytic activity of ethenesulfonic acid; 1-ethylimidazole stems from the Brønsted acidity of the sulfonic acid group attached to the anion, which is paired with the imidazolium cation. alfa-chemistry.com In a typical acid-catalyzed reaction, such as an esterification or hydrolysis, the catalytic cycle begins with the protonation of a substrate molecule by the sulfonic acid group.

For example, in the esterification of a carboxylic acid with an alcohol, the sulfonic acid group of the ionic liquid would protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a water molecule and deprotonation to regenerate the acidic site of the ionic liquid and yield the ester product. acs.org

The role of the imidazolium cation is not merely as a passive counter-ion. It can influence the reaction environment through hydrogen bonding and its steric and electronic properties can affect the solubility and orientation of reactants, thereby influencing reaction rates and selectivity. researchgate.net In some cases, particularly in the formation of PILs, the imidazolium core can be involved in the activation of molecules like CO2 through the formation of N-heterocyclic carbene (NHC) adducts, showcasing the versatility of these structures in catalysis. rsc.org Theoretical studies have highlighted that hydrogen bonding plays a crucial role in tuning the acidity and, consequently, the catalytic activity of these Brønsted acidic ionic liquids. researchgate.net

Advanced Analytical Methodologies for Ethenesulfonic Acid; 1 Ethylimidazole Beyond Basic Identification

Chromatographic Techniques for High-Resolution Separation and Purity Assessment

High-performance liquid chromatography (HPLC) is a cornerstone for assessing the purity of ethenesulfonic acid; 1-ethylimidazole (B1293685). A validated, stability-indicating HPLC method can effectively separate the main compound from any process-related impurities or degradation products. researchgate.net Such a method typically employs a reverse-phase column, like a Hypersil ODS, with a gradient elution system. researchgate.net

For instance, a gradient program might involve a mobile phase consisting of a phosphate (B84403) buffer and a polar organic solvent such as acetonitrile. The flow rate is optimized to ensure sharp peaks and good resolution. Detection is often carried out using a UV detector at a wavelength where the imidazole (B134444) ring exhibits strong absorbance, for example, around 290 nm. researchgate.net The specificity of the method is confirmed by the absence of interference from excipients or known impurities at the retention time of the main peak. researchgate.net The linearity of the detector response, accuracy, precision, and robustness are all validated to ensure the reliability of the purity assessment. researchgate.netnih.gov

For unequivocal structural verification, especially in complex matrices or when identifying unknown impurities, liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool. nih.govnih.gov High-resolution mass spectrometers, such as quadrupole-orbitrap or time-of-flight (TOF) analyzers, can provide accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. nih.gov

In a typical LC-MS analysis of ethenesulfonic acid; 1-ethylimidazole, the eluent from the HPLC column is directed into an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, minimizing fragmentation in the source and providing clear molecular weight information. nih.gov

Tandem mass spectrometry (MS/MS) experiments are then performed to induce fragmentation of the selected parent ion. The resulting fragmentation pattern provides a wealth of structural information. For the 1-ethylimidazole cation, characteristic losses of the ethyl group or fragmentation of the imidazole ring would be expected. For the ethenesulfonate (B8298466) anion, cleavage of the carbon-sulfur bond would be a key fragmentation pathway. By analyzing these fragmentation patterns, the precise structure of the ionic liquid and any related substances can be confirmed. nih.gov

Table 1: Representative LC-MS/MS Fragmentation Data for Structural Elucidation

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Inference |

| 111.0917 (C₆H₁₁N₂)⁺ | 83.0604 | C₂H₄ (Ethene) | Loss of the ethyl group from the 1-ethylimidazole cation. |

| 111.0917 (C₆H₁₁N₂)⁺ | 69.0498 | C₂H₄N (Acetonitrile) | Fragmentation of the imidazole ring. |

| 109.0012 (C₂H₅O₃S)⁻ | 80.9645 | C₂H₄ (Ethene) | Loss of the ethenyl group from the ethenesulfonate anion. |

Note: This data is representative and based on established fragmentation patterns of similar structures.

Electrochemical Methods for Reaction Monitoring and Interface Characterization

Electrochemical techniques are powerful for investigating the redox behavior and interfacial properties of ethenesulfonic acid; 1-ethylimidazole, particularly in its applications as an electrolyte or in electrochemical devices.

Cyclic voltammetry (CV) is employed to study the electrochemical stability window and the redox processes of the ionic liquid. semanticscholar.orgnih.gov A typical CV experiment involves scanning the potential of a working electrode (e.g., glassy carbon or platinum) in the ionic liquid and measuring the resulting current. mdpi.comresearchgate.net The potential range is chosen to probe the oxidation and reduction limits of the compound.

For an ionic liquid like ethenesulfonic acid; 1-ethylimidazole, the electrochemical window is defined by the oxidation of the ethenesulfonate anion at the anodic limit and the reduction of the 1-ethylimidazolium cation at the cathodic limit. researchgate.net The shape of the cyclic voltammogram can reveal the reversibility of these processes. An irreversible process will show only an oxidation or reduction peak on the forward scan, with no corresponding peak on the reverse scan. nih.govresearchgate.net By varying the scan rate, information about the kinetics of the electron transfer and the diffusion of the electroactive species can be obtained. nih.govresearchgate.net

Table 2: Typical Cyclic Voltammetry Parameters for an Imidazolium-Based Ionic Liquid

| Parameter | Value | Significance |

| Working Electrode | Glassy Carbon | Provides a wide potential window and is relatively inert. |

| Reference Electrode | Ag/AgCl | Provides a stable reference potential for accurate measurements. |

| Scan Rate | 50 mV/s | A typical starting scan rate for initial characterization. |

| Anodic Limit | > +2.0 V | Potential at which the anion begins to oxidize. |

| Cathodic Limit | < -2.0 V | Potential at which the cation begins to reduce. |

Note: The specific potential limits are dependent on the purity of the ionic liquid and the electrode material.

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the interfacial properties and charge transfer kinetics of the ionic liquid at an electrode surface. researchgate.netxmu.edu.cn This method applies a small amplitude AC potential perturbation over a wide range of frequencies and measures the current response. researchgate.net

The resulting impedance data is often visualized in a Nyquist plot, which can be modeled with an equivalent electrical circuit to extract quantitative information about various electrochemical processes. nih.gov Key parameters that can be determined include the solution resistance (Rs), the double-layer capacitance (Cdl), and the charge-transfer resistance (Rct). The charge-transfer resistance is inversely proportional to the rate of the electrochemical reaction at the electrode-electrolyte interface. A smaller Rct value indicates faster charge transfer kinetics. The Warburg impedance, if present, provides information about diffusion-controlled processes. researchgate.net

Table 3: Representative EIS Data for an Ionic Liquid Electrolyte

| Parameter | Description | Typical Value |

| Rs | Solution Resistance | 5 - 20 Ω |

| Rct | Charge-Transfer Resistance | 50 - 500 Ω |

| Cdl | Double-Layer Capacitance | 10 - 50 µF/cm² |

Note: These values are representative and can vary significantly with temperature, electrode material, and the presence of additives.

Thermal Analysis Techniques for Understanding Energy Transformations in Research Contexts

Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of ethenesulfonic acid; 1-ethylimidazole, which are critical parameters for its application in various temperature ranges. rsc.org

Thermogravimetric analysis (TGA) is used to determine the decomposition temperature of the ionic liquid. In a TGA experiment, the mass of the sample is monitored as it is heated at a constant rate. The temperature at which significant mass loss begins is taken as the onset of decomposition. For protic ionic liquids, the thermal stability is often related to the strength of the interaction between the cation and anion. researchgate.net

Differential scanning calorimetry (DSC) is used to identify phase transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). rsc.org During a DSC scan, the heat flow to or from the sample is measured as a function of temperature. The glass transition appears as a step change in the baseline, while crystallization and melting are observed as exothermic and endothermic peaks, respectively. These thermal properties are important for defining the liquid range of the ionic liquid. researchgate.netnih.gov

Table 4: Illustrative Thermal Properties of a Protic Ionic Liquid

| Thermal Property | Abbreviation | Typical Temperature Range (°C) | Analytical Technique |

| Glass Transition Temperature | Tg | -90 to -50 | DSC |

| Crystallization Temperature | Tc | -40 to 0 | DSC |

| Melting Temperature | Tm | 0 to 100 | DSC |

| Decomposition Temperature | Td | > 200 | TGA |

Note: The exact temperatures are specific to the purity and water content of the ionic liquid.

Future Research Directions and Unexplored Avenues for Ethenesulfonic Acid; 1 Ethylimidazole Systems

Design of Novel Ethenesulfonic Acid; 1-Ethylimidazole (B1293685) Architectures for Enhanced Performance

Future research should focus on the rational design of novel molecular and supramolecular architectures involving ethenesulfonic acid and 1-ethylimidazole to unlock enhanced performance characteristics. This can be approached from several angles:

Polymerization and Copolymerization: A significant avenue of research lies in the polymerization of the ethenesulfonate (B8298466) anion, either alone or copolymerized with other monomers. This could lead to the creation of novel proton-conducting polymers where the 1-ethylimidazolium cation acts as a mobile counter-ion or is incorporated into the polymer backbone. Research could explore various polymerization techniques to control the molecular weight, architecture (e.g., linear, branched, cross-linked), and morphology of the resulting polymers.

Composite Materials: The development of composite materials by incorporating ethenesulfonic acid; 1-ethylimidazole systems into inert or functional matrices is another promising direction. For instance, embedding these ionic liquids within porous materials like metal-organic frameworks (MOFs) or zeolites could enhance their mechanical stability and create well-defined proton conduction channels. nih.gov Furthermore, creating composites with materials like graphene oxide or carbon nanotubes could improve both conductivity and mechanical strength. rsc.org

Ternary and Quaternary Systems: Investigating the addition of a third or fourth component to the ethenesulfonic acid; 1-ethylimidazole system could lead to synergistic effects. For example, the inclusion of a neutral plasticizer might enhance ionic conductivity at lower temperatures, while the addition of another protic or aprotic ionic liquid could fine-tune the electrochemical window and viscosity.

A summary of potential architectural designs and their targeted performance enhancements is presented in the table below.

| Architectural Design | Key Components | Targeted Performance Enhancement | Potential Application |

| Homopolymer | Poly(ethenesulfonic acid) with 1-ethylimidazolium counter-ion | High proton conductivity, thermal stability | Fuel cell membranes |

| Copolymer | Poly(ethenesulfonic acid-co-Monomer X) with 1-ethylimidazolium | Tunable mechanical properties, controlled water uptake | Electrolytes for supercapacitors |

| Composite | Ethenesulfonic acid; 1-ethylimidazole in a porous matrix (e.g., MOF, zeolite) | Enhanced mechanical stability, defined proton channels | Gas separation membranes |

| Nanocomposite | Ethenesulfonic acid; 1-ethylimidazole with nanofillers (e.g., graphene oxide) | Improved ionic conductivity, enhanced thermal stability | High-temperature polymer electrolyte membranes |

| Blends | Ethenesulfonic acid; 1-ethylimidazole with other ionic liquids or polymers | Optimized viscosity, wider electrochemical window | Multifunctional electrolytes |

Integration with Artificial Intelligence and Machine Learning for Predictive Material Design

The vast number of potential combinations and structural variations within ethenesulfonic acid; 1-ethylimidazole systems makes experimental screening a time-consuming and resource-intensive process. The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful tool to accelerate the discovery and design of new materials with desired properties. fao.orgacs.orgresearchgate.netconsensus.appacs.org

Future research in this area should focus on:

Developing Predictive Models: Creating robust ML models, such as artificial neural networks (ANNs) and multiple linear regression (MLR), to predict key properties of ethenesulfonic acid; 1-ethylimidazole systems. fao.orgacs.org These properties could include ionic conductivity, viscosity, thermal stability, and gas solubility, based on molecular descriptors of the constituent ions and their composition.

High-Throughput Virtual Screening: Employing the developed ML models for high-throughput virtual screening of a large library of potential ethenesulfonic acid; 1-ethylimidazole-based architectures. This would allow researchers to identify the most promising candidates for synthesis and experimental validation, significantly narrowing down the experimental parameter space.

Inverse Design: Utilizing generative AI models to design new ethenesulfonic acid; 1-ethylimidazole structures with specific target properties. By inputting the desired performance characteristics, these models could propose novel molecular structures that are likely to exhibit those properties.

The table below illustrates potential AI/ML applications in this research area.

| AI/ML Application | Technique | Input Data | Predicted Output |

| Property Prediction | Artificial Neural Networks (ANNs), Multiple Linear Regression (MLR) | Molecular descriptors, composition | Ionic conductivity, viscosity, thermal stability |

| Virtual Screening | ML-based scoring functions | Large virtual library of structures | Ranking of candidates based on predicted properties |

| Inverse Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Target properties (e.g., high conductivity, low viscosity) | Novel molecular structures |

Sustainable and Scalable Production Methodologies Research

For the widespread application of ethenesulfonic acid; 1-ethylimidazole systems, the development of sustainable and scalable production methods is crucial. Future research should address the entire lifecycle of these materials, from synthesis to recycling.

Key research areas include:

Green Synthesis Routes: Exploring environmentally friendly synthesis pathways that minimize the use of hazardous solvents and reagents, reduce energy consumption, and maximize atom economy. scielo.brscielo.br This could involve mechanochemical synthesis, microwave-assisted synthesis, or the use of bio-derived starting materials. bohrium.com

Catalyst Development: Designing efficient and recyclable catalysts for the synthesis of ethenesulfonic acid and 1-ethylimidazole, as well as for their subsequent combination and polymerization. nih.gov For instance, sulfonic acid-functionalized ionic liquids have been shown to be effective and reusable catalysts in various organic reactions. scielo.brscielo.brnih.gov

Recycling and Upcycling: Developing protocols for the efficient recovery and recycling of the ionic liquid or polymer after its use. Research could also explore the upcycling of these materials into new products with different functionalities.

The following table outlines potential research avenues for sustainable production.

| Research Area | Approach | Desired Outcome |

| Green Synthesis | Solvent-free or aqueous-based reactions, use of renewable feedstocks | Reduced environmental impact, lower production costs |